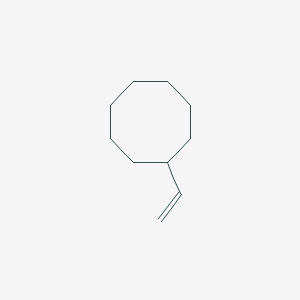

3-(Trimethylsilyl)cyclopentene

Übersicht

Beschreibung

Synthesis Analysis

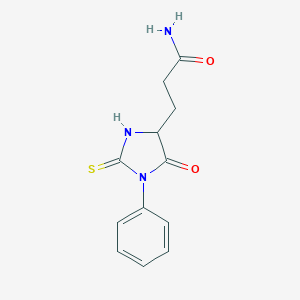

The synthesis of 3-(Trimethylsilyl)cyclopentene and related compounds involves several methods. One approach involves using 3-trimethylsilylallyl alcohol to prepare various 3-trimethylsilyl-4-en-1-one types of compounds, which can be efficiently converted into 3-cyclopenten-1-ols or dienone types of compounds (Kuwajima, Tanaka, & Atsumi, 1979). Another method includes the electrochemical Birch reduction or chloride substitution processes to prepare 3-(Trimethylsilyl)-1,4-cyclohexadiene, showcasing the versatility in the synthesis of similar compounds (Simonneau & Oestreich, 2016).

Molecular Structure Analysis

Quantum chemical studies provide insights into the molecular structure and reaction mechanisms of 3-(Trimethylsilyl)cyclopentene compounds. For instance, the reaction of 3-(trimethylsilyl)cyclohexa-1,4-diene with tris(pentafluorophenyl)borane was investigated using the M06-2X DFT method, revealing the Lewis acid's likely abstraction of a hydrogen atom from the compound (Sakata & Fujimoto, 2015).

Chemical Reactions and Properties

Various chemical reactions and properties of 3-(Trimethylsilyl)cyclopentene derivatives have been explored. For example, the synthesis and thermolysis of 3-substituted 3-trimethylsilylcyclopropenes reveal their acid sensitivity and thermal stability, offering insights into their reactivity and potential rearrangement pathways (Arrowood & Kass, 1999).

Physical Properties Analysis

The physical properties, such as solubility and purification methods of these compounds, are crucial for their practical application. For 3-(Trimethylsilyl)-1,4-cyclohexadiene, it is a colorless liquid with a boiling point of 65 °C at 27 mbar, soluble in most organic solvents, and can be purified by fractional distillation or flash column chromatography (Simonneau & Oestreich, 2016).

Chemical Properties Analysis

The study of the chemical properties, including reactivity and stability, of 3-(Trimethylsilyl)cyclopentene derivatives, has been a subject of interest. The striking stability of silicon(II) bis(trimethylsilyl)amide and its facile Si-Me bond cleavage without a transition metal catalyst exemplifies the diverse reactivity and chemical properties of compounds within this class (Sen et al., 2011).

Wissenschaftliche Forschungsanwendungen

Preparation and Reactions of 2-Substituted 3-Trimethylsilyl-4-En-1-One System : 3-trimethylsilyl-4-en-1-one types of compounds, which can be derived from 3-trimethylsilylallyl alcohol, are convertible into cyclization products like 3-cyclopenten-1-ols or dienone types of compounds (Kuwajima, Tanaka, & Atsumi, 1979).

Scope and Stereochemical Course of the (Trimethylsilyl)cyclopentene Annulation : This study developed a regiospecific [3 + 2] annulation approach for creating highly substituted 5-membered carbocycles, involving the reaction of (trimethylsilyl)allenes with electron-deficient alkenes and alkynes (Danheiser, Carini, Fink, & Basak, 1983).

Striking Stability of a Substituted Silicon(II) Bis(trimethylsilyl)amide and the Facile Si-Me Bond Cleavage Without a Transition Metal Catalyst : This study synthesizes a highly stable silicon(II) bis(trimethylsilyl)amide that can undergo Si-Me bond cleavage with an adamantyl phosphaalkyne, creating a novel five-membered cyclic silene consisting of C, N, Si, and P elements (Sen et al., 2011).

Stereochemical Aspects of the Formation and Trifluoroacetolysis of Some Allylic Bis(trimethylsilyl)cyclohexenes : This study investigates the stereochemistry involved in the formation and trifluoroacetolysis of certain allylic bis(trimethylsilyl)cyclohexenes (Wickham & Kitching, 1983).

Optically Active Cyclic Allylsilanes : The research involves the preparation of optically active cyclic allylsilanes, including 3-(trimethylsilyl)cyclopentene, through palladium-catalyzed asymmetric hydrosilylation of cyclic dienes (Hayashi, Kabeta, Yamamoto, Tamao, & Kumada, 1983).

The Hydroboration-Oxidation of the Isomeric Trimethylsilylcyclo- Hexenes and the Isomeric Trimethylsilylcyclopentenes : This study examines the hydroboration and oxidation of isomeric trimethylsilyl substituted cyclohexenes and cyclopentenes under various conditions (Jesus, Rosario, & Larson, 1977).

3‐(Trimethylsilyl)‐1,4‐cyclohexadiene : This compound has found applications in organic chemistry as a building block for cyclitols synthesis, an allylation reagent, and as a silane transfer reagent (Simonneau & Oestreich, 2016).

Safety And Hazards

Zukünftige Richtungen

The future directions of research involving 3-(Trimethylsilyl)cyclopentene could involve its use in the synthesis of more complex molecules. For instance, a paper discusses the bottom-up modular construction of chemically and structurally well-defined oligo (arylfuran)s by de novo synthesis of α,β’-bifuran monomers and subsequent coupling reaction . Another paper discusses the generation of axially chiral fluoroallenes through a copper-catalyzed enantioselective β-fluoride elimination .

Eigenschaften

IUPAC Name |

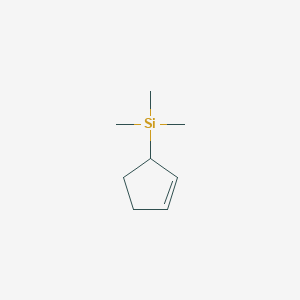

cyclopent-2-en-1-yl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Si/c1-9(2,3)8-6-4-5-7-8/h4,6,8H,5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHNKPHOTZMXPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1CCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375374 | |

| Record name | 3-(TRIMETHYLSILYL)CYCLOPENTENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trimethylsilyl)cyclopentene | |

CAS RN |

14579-08-9 | |

| Record name | 3-(TRIMETHYLSILYL)CYCLOPENTENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.